Cefdinir impurity C
Übersicht
Beschreibung
3-Desethenyl-3-methyl Cefdinir is an impurity of Cefdinir; a cephalosporin antibiotic structurally similar to Cefixime
Wirkmechanismus
Target of Action
Cefdinir Impurity C, also known as Cefdinir Impurity 1 or Impurity G, is a derivative of Cefdinir, a third-generation cephalosporin . The primary targets of Cefdinir are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound, like Cefdinir, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptidoglycan synthesis. By inhibiting the transpeptidation step, it prevents the cross-linking of peptidoglycan strands, which is crucial for providing strength and rigidity to the bacterial cell wall . This disruption in the pathway leads to the weakening of the bacterial cell wall and ultimately, bacterial cell lysis .
Pharmacokinetics
Cefdinir, the parent compound, is known to be rapidly absorbed from the gastrointestinal tract with a time to peak plasma concentration of 2 to 4 hours . It is primarily eliminated via renal clearance of unchanged drug, with a terminal disposition half-life of approximately 1.7 hours with normal renal function . The protein binding of Cefdinir is between 60% to 70% .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication due to the disruption of cell wall synthesis . This leads to the lysis and death of the bacteria, effectively treating the bacterial infection .
Biochemische Analyse
Biochemical Properties
Cefdinir Impurity C, like Cefdinir, is likely to interact with various enzymes and proteins involved in bacterial cell wall synthesis . It may bind to penicillin-binding proteins (PBPs), which are critical for cell wall synthesis in bacteria . The nature of these interactions is typically inhibitory, leading to the disruption of cell wall synthesis and eventual bacterial cell death .
Cellular Effects
The effects of this compound on cells are primarily related to its interference with cell wall synthesis . By inhibiting PBPs, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This can impact various cellular processes, including cell division and growth .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Cefdinir. It binds to PBPs, inhibiting the final transpeptidation step in peptidoglycan synthesis, which is essential for bacterial cell wall formation . This leads to cell wall instability, cell lysis, and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
Like other cephalosporins, it may be stable against hydrolysis by beta-lactamase enzymes .
Dosage Effects in Animal Models
Cefdinir has shown efficacy in several animal models of infection .
Metabolic Pathways
Cefdinir is minimally metabolized, suggesting that its impurities, including this compound, may also undergo minimal metabolism .
Transport and Distribution
Cefdinir is known to distribute into various tissues and fluids, suggesting that this compound may have similar distribution characteristics .
Subcellular Localization
Given its mechanism of action, it is likely to localize to the bacterial cell wall where it can interact with PBPs .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPXXFJEIVCXCL-ODXWQDPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71091-93-5 | |
Record name | 3-Methyl cefdinir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL CEFDINIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.